molecular formula C23H26N2O4S B11216541 ethyl 3-(4-ethylphenyl)-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate

ethyl 3-(4-ethylphenyl)-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate

Cat. No.: B11216541
M. Wt: 426.5 g/mol
InChI Key: ZHTBDLHILCXXHJ-UHFFFAOYSA-N
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Description

Ethyl 3-(4-ethylphenyl)-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-ethylphenyl)-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the benzoxadiazocine ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the thioxo group: This step involves the incorporation of a sulfur atom into the ring structure.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-ethylphenyl)-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The compound can be reduced to remove the thioxo group or to reduce other functional groups.

    Substitution: Various substitution reactions can occur at the aromatic ring or other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug development due to its unique structure and potential biological activity.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-(4-ethylphenyl)-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Ethyl 3-(4-ethylphenyl)-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate can be compared with other similar compounds such as:

    Benzoxadiazocines: Compounds with similar ring structures but different substituents.

    Thioxo compounds: Compounds containing the thioxo group but with different core structures.

    Methoxy-substituted compounds: Compounds with methoxy groups but different overall structures.

The uniqueness of this compound lies in its combination of functional groups and ring structure, which may confer unique properties and reactivity compared to other compounds.

Properties

Molecular Formula

C23H26N2O4S

Molecular Weight

426.5 g/mol

IUPAC Name

ethyl 10-(4-ethylphenyl)-6-methoxy-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxylate

InChI

InChI=1S/C23H26N2O4S/c1-5-14-10-12-15(13-11-14)25-22(30)24-19-16-8-7-9-17(27-4)20(16)29-23(25,3)18(19)21(26)28-6-2/h7-13,18-19H,5-6H2,1-4H3,(H,24,30)

InChI Key

ZHTBDLHILCXXHJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=S)NC3C(C2(OC4=C3C=CC=C4OC)C)C(=O)OCC

Origin of Product

United States

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